2,2'-Oxybis(N,N-dioctylacetamide)
Overview
Description
2,2’-Oxybis(N,N-dioctylacetamide) is an organic compound with the molecular formula C36H72N2O3 and a molecular weight of 580.97 g/mol . It is a colorless to pale yellow liquid that is soluble in organic solvents such as toluene and dichloromethane . This compound is primarily used in industrial applications, particularly in metal extraction, solvent extraction, separation, and purification processes .
Mechanism of Action
Target of Action
2,2’-Oxybis(N,N-dioctylacetamide) is an organic compound that is primarily used in industrial applications . It is used as a solvent, complexing agent, and dispersant . The primary targets of this compound are metals and other chemical compounds with a carbonyl group .
Mode of Action
The compound selectively binds to its targets, which are metals and other chemical compounds with a carbonyl group . This interaction results in the formation of a complex, which can then be extracted or separated from the mixture .
Pharmacokinetics
It is known that the compound is a clear liquid that can dissolve in organic solvents such as toluene and dichloromethane . This suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The result of the action of 2,2’-Oxybis(N,N-dioctylacetamide) is the formation of a complex with its target, which can then be extracted or separated from the mixture . This makes it useful in applications such as metal extraction, solvent extraction, and purification .
Action Environment
The action of 2,2’-Oxybis(N,N-dioctylacetamide) is influenced by environmental factors. It is stable at room temperature and can dissolve in organic solvents . Therefore, its action, efficacy, and stability can be influenced by factors such as temperature and the presence of certain solvents. It should be stored in a dry, sealed environment .
Biochemical Analysis
Biochemical Properties
2,2’-Oxybis(N,N-dioctylacetamide) plays a significant role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules through complexation and coordination. The compound forms stable complexes with metal ions, facilitating their extraction from aqueous solutions into organic phases. This interaction is crucial for the separation and purification of metals in biochemical and industrial processes .
Cellular Effects
The effects of 2,2’-Oxybis(N,N-dioctylacetamide) on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of specific enzymes and proteins involved in these processes, leading to changes in cellular behavior. For instance, it may modulate the expression of genes related to metal ion transport and metabolism, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2,2’-Oxybis(N,N-dioctylacetamide) exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions that are essential cofactors for enzymatic activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting metabolic pathways and gene expression. The compound’s ability to form stable complexes with metal ions is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Oxybis(N,N-dioctylacetamide) change over time. The compound is stable at room temperature and does not degrade easily, ensuring consistent performance in experiments. Long-term studies have shown that it maintains its efficacy in metal extraction and separation processes without significant degradation. Prolonged exposure to certain conditions, such as high temperatures or strong oxidizing agents, may affect its stability and performance .
Dosage Effects in Animal Models
The effects of 2,2’-Oxybis(N,N-dioctylacetamide) vary with different dosages in animal models. At low doses, the compound is effective in facilitating metal ion transport and metabolism without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .
Metabolic Pathways
2,2’-Oxybis(N,N-dioctylacetamide) is involved in metabolic pathways related to metal ion transport and metabolism. It interacts with enzymes and cofactors that facilitate the transport and utilization of metal ions within cells. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This interaction is essential for maintaining cellular homeostasis and ensuring efficient metal ion metabolism .
Transport and Distribution
Within cells and tissues, 2,2’-Oxybis(N,N-dioctylacetamide) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target compartments, such as the cytoplasm and organelles. The compound’s ability to form stable complexes with metal ions enhances its transport and distribution, ensuring efficient delivery to sites of action .
Subcellular Localization
The subcellular localization of 2,2’-Oxybis(N,N-dioctylacetamide) is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may be localized to the mitochondria or endoplasmic reticulum, where it interacts with enzymes and proteins involved in metal ion metabolism. This localization is crucial for its activity and function within cells .
Preparation Methods
2,2’-Oxybis(N,N-dioctylacetamide) is typically synthesized through the reaction of dioctylamine with an excess of acetic anhydride in the presence of a base, resulting in an ester exchange reaction . The reaction conditions involve refluxing the mixture at elevated temperatures to ensure complete conversion . Industrial production methods often utilize similar synthetic routes but may involve additional purification steps to achieve higher purity levels .
Chemical Reactions Analysis
2,2’-Oxybis(N,N-dioctylacetamide) undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Oxybis(N,N-dioctylacetamide) has several scientific research applications:
Chemistry: It is used as a solvent, complexing agent, and dispersant in various chemical processes.
Medicine: There are no significant medical applications reported for this compound.
Industry: It is widely used in the extraction and separation of rare-earth elements and actinides from nitric acid solutions.
Comparison with Similar Compounds
2,2’-Oxybis(N,N-dioctylacetamide) can be compared with other similar compounds such as:
N,N,N’,N’-Tetraoctyldiglycolamide: This compound has similar extraction properties but may differ in its solubility and stability under various conditions.
2,2’-Oxybis(N,N-di-n-octylacetamide): Another similar compound with comparable extraction capabilities but potentially different reactivity and selectivity.
The uniqueness of 2,2’-Oxybis(N,N-dioctylacetamide) lies in its high efficiency and selectivity for extracting rare-earth elements and actinides, making it a valuable compound in industrial applications .
Properties
IUPAC Name |
2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZYWIAVUGQHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743246 | |
Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342794-43-8 | |
Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2′-Oxybis(N,N-dioctylacetamide) interact with rare-earth elements during the extraction process?
A1: While the paper [] doesn't delve deeply into the specific interaction mechanism, it highlights that 2,2′-Oxybis(N,N-dioctylacetamide) acts as an extractant for rare-earth elements (REEs) from nitric acid solutions. This suggests that the compound likely coordinates with the REE ions, forming a complex that is more soluble in the organic phase than in the aqueous nitric acid solution. The presence of phosphonium ionic liquids in the system further influences the extraction efficiency, indicating potential synergistic effects between the extractant, ionic liquid, and REEs. Further research is needed to elucidate the exact nature of these interactions and the role of the molecular structure of 2,2′-Oxybis(N,N-dioctylacetamide) in this process.
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